molecular formula C30H44O9 B190475 Peruvoside CAS No. 1182-87-2

Peruvoside

Cat. No.: B190475
CAS No.: 1182-87-2
M. Wt: 548.7 g/mol
InChI Key: PMTSPAGBAFCORP-HBUONDEYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Peruvoside is typically extracted from the seeds or fruit of Cascabela thevetia through a fermentation process that releases glycosides from the plant material . The glycosides are then extracted and purified using chromatography .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of a greasy vegetable source, such as the fruit or seeds of Cascabela thevetia. The fermentation step releases glycosides, which are then extracted and purified . This method ensures a high yield of this compound.

Chemical Reactions Analysis

Types of Reactions: Peruvoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use reagents like sodium methoxide or sodium ethoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Properties

IUPAC Name

(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTSPAGBAFCORP-HBUONDEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881388
Record name Peruvosid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182-87-2
Record name Peruvoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannogenin thevetoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peruvoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13756
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Peruvosid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERUVOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT36KGC6A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of peruvoside?

A1: this compound has the molecular formula C30H46O12 and a molecular weight of 586.67 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, mass spectrometry data for this compound and its trimethylsilyl derivatives are available. The mass spectra show characteristic fragment ions that provide insights into its structure. []

Q3: How does this compound exert its effects at the cellular level?

A3: this compound's primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) pump. [] This inhibition disrupts the ion balance across the cell membrane, leading to downstream effects on various signaling pathways.

Q4: What are some of the key downstream effects of this compound's interaction with the Na+/K+ ATPase pump?

A4: Inhibition of the Na+/K+ ATPase pump by this compound triggers a cascade of events, including:

  • Induction of anoikis: this compound sensitizes cancer cells to anoikis, a form of programmed cell death triggered by cell detachment from the extracellular matrix. []
  • Activation of apoptotic pathways: this compound activates the mitochondrial pathway of caspase activation, leading to apoptosis in cancer cells. [, , ]
  • Modulation of signaling pathways: this compound influences multiple signaling pathways implicated in cancer progression, including MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR. [, ]

Q5: Does this compound affect androgen receptor signaling?

A5: Yes, research shows that this compound effectively blocks androgen receptor-dependent gene expression in prostate cancer cells. It achieves this by promoting rapid androgen receptor degradation through the proteasome pathway. []

Q6: What types of cancer cells have shown sensitivity to this compound in vitro?

A6: In vitro studies demonstrate the anticancer activity of this compound against various cancer cell lines, including:

  • Lung cancer [, ]
  • Breast cancer [, , ]
  • Prostate cancer [, ]
  • Leukemia [, ]
  • Colon cancer []

Q7: Are there any in vivo studies supporting the anticancer potential of this compound?

A7: Yes, in vivo studies using mouse models have shown that this compound can inhibit tumor metastasis without significantly affecting the growth of primary subcutaneous tumors. []

Q8: Has this compound been evaluated in clinical trials for cancer treatment?

A8: While this compound shows promise as an anticancer agent in preclinical studies, it has not yet progressed to clinical trials for cancer treatment.

Q9: What is known about the pharmacokinetics of this compound?

A9: Pharmacokinetic studies in animals have investigated the absorption, distribution, metabolism, and excretion of this compound. The compound shows rapid absorption after oral administration, with peak blood levels achieved within 1 hour. []

Q10: What are the potential toxic effects of this compound?

A10: this compound, like other cardiac glycosides, can exhibit cardiotoxicity at high doses. [, , , ] It's crucial to note that the therapeutic window for its cardiotonic effects is narrow.

Q11: How do structural modifications of this compound influence its activity?

A11: Studies exploring the SAR of cardiac glycosides, including this compound, suggest that:

  • The length of the sugar side chain attached to the steroid core can impact anticancer efficacy. []
  • Specific functional groups on both the carbohydrate and steroid moieties influence the compound's potency and selectivity. []
  • The presence or absence of hydroxyl groups at certain positions on the steroid nucleus can affect its interaction with the Na+/K+ ATPase pump and its overall activity. []

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